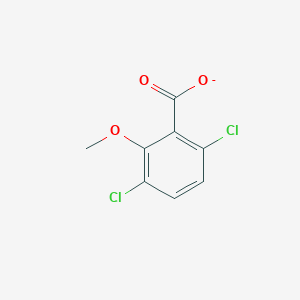

3,6-Dichloro-2-methoxybenzoate

描述

Structure

2D Structure

3D Structure

属性

分子式 |

C8H5Cl2O3- |

|---|---|

分子量 |

220.03 g/mol |

IUPAC 名称 |

3,6-dichloro-2-methoxybenzoate |

InChI |

InChI=1S/C8H6Cl2O3/c1-13-7-5(10)3-2-4(9)6(7)8(11)12/h2-3H,1H3,(H,11,12)/p-1 |

InChI 键 |

IWEDIXLBFLAXBO-UHFFFAOYSA-M |

SMILES |

COC1=C(C=CC(=C1C(=O)[O-])Cl)Cl |

规范 SMILES |

COC1=C(C=CC(=C1C(=O)[O-])Cl)Cl |

产品来源 |

United States |

Synthetic Methodologies and Derivatization Strategies for 3,6 Dichloro 2 Methoxybenzoate

De Novo Synthetic Pathways and Precursor Chemistry

The synthesis of 3,6-dichloro-2-methoxybenzoate, a significant chemical intermediate, can be achieved through various de novo synthetic pathways, primarily originating from substituted benzoic acids or other readily available aromatic precursors. These methods involve key chemical transformations, including esterification, aromatic substitution, and modern cross-coupling reactions.

Esterification Routes from Substituted Benzoic Acids

A primary and straightforward route to this compound is the esterification of its corresponding carboxylic acid, 3,6-dichloro-2-methoxybenzoic acid. This acid, a well-known herbicide, serves as a direct precursor. google.comgcms.cz The esterification process can be carried out using various alcohols in the presence of an acid catalyst. For instance, the methyl ester, also known as Disugran, is a notable derivative. conicet.gov.ar

The general reaction involves heating 3,6-dichloro-2-methoxybenzoic acid with an alcohol (e.g., methanol (B129727), ethanol) under reflux with a catalytic amount of a strong mineral acid like sulfuric acid. The reaction equilibrium is typically shifted towards the product ester by removing water as it is formed.

A specific example involves the synthesis of 1-alkyl-1-methylpiperidinium (3,6-dichloro-2-methoxy)benzoates. In this multi-step process, 3,6-dichloro-2-methoxybenzoic acid is first reacted with sodium bicarbonate to form the sodium salt. This salt is then reacted with a 1-alkyl-1-methylpiperidinium bromide in an aqueous solution to yield the desired ester. nih.gov

| Reactants | Reagents | Conditions | Product |

| 3,6-dichloro-2-methoxybenzoic acid, 1-alkyl-1-methylpiperidinium bromide | 1. 10% aq. NaHCO32. Water | 1. 50 °C until clear solution2. Stirring at room temperature for 30 min | 1-alkyl-1-methylpiperidinium (3,6-dichloro-2-methoxy)benzoate |

Aromatic Substitution Reactions for Halogenation and Alkoxylation

The synthesis of the core aromatic scaffold of this compound often involves sequential aromatic substitution reactions to introduce the chloro and methoxy (B1213986) groups onto a benzene (B151609) ring. A common starting material for such syntheses is 2,5-dichloroaniline. google.comgoogle.com

A patented process describes the preparation of 3,6-dichloro-2-methoxybenzoic acid from 2,5-dichloroaniline. google.comgoogle.com This process involves the diazotization of the aniline (B41778) derivative, followed by hydrolysis to yield a dichlorophenol intermediate. Subsequent carboxylation and methylation steps lead to the final acid, which can then be esterified.

Another pathway starts from 1,2,4-trichlorobenzene, which is converted to 2,5-dichlorophenol. This phenol (B47542) is then carboxylated to produce 2-hydroxy-3,6-dichlorobenzoic acid. The final step is the methylation of the hydroxyl group to a methoxy group using reagents like dimethyl sulfate (B86663) or methyl chloride. google.com

The methylation of the alkali metal salt of 3,6-dichlorosalicylic acid is a key step in producing methyl this compound. google.comgoogle.com This reaction is typically performed with a methylating agent such as methyl chloride or dimethyl sulfate at elevated temperatures. google.com

| Starting Material | Key Intermediates | Final Product |

| 2,5-dichloroaniline | Dichlorophenol, 3,6-dichlorosalicylic acid | 3,6-dichloro-2-methoxybenzoic acid |

| 1,2,4-trichlorobenzene | 2,5-dichlorophenol, 2-hydroxy-3,6-dichlorobenzoic acid | 3,6-dichloro-2-methoxybenzoic acid |

Palladium-Catalyzed Cross-Coupling Strategies for Aromatic Scaffolding

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net While direct palladium-catalyzed synthesis of the this compound scaffold is less commonly reported in detail, the principles of these reactions are applicable. For instance, the Stille cross-coupling reaction can be used to form new C-C bonds on related aromatic structures. conicet.gov.ar

Research has shown the application of the Stille reaction on methyl this compound (Disugran) itself. conicet.gov.ar The reaction of Disugran with organostannanes in the presence of a palladium catalyst can lead to the substitution of the chloro groups. conicet.gov.ar This demonstrates the potential for palladium catalysis in modifying the core structure.

Furthermore, palladium-catalyzed cross-coupling reactions are instrumental in synthesizing a wide array of functionalized aromatic compounds, and these methods could theoretically be adapted to construct the this compound framework from simpler, appropriately functionalized precursors. organic-chemistry.orgnih.govsioc-journal.cnmdpi.com

Functional Group Interconversions and Post-Synthetic Modifications

Once the this compound core is synthesized, further modifications can be achieved through various functional group interconversions. These reactions allow for the creation of a diverse library of derivatives.

Hydrolysis and Transesterification Reactions of the Benzoate (B1203000) Moiety

The ester functionality of this compound is susceptible to hydrolysis, which converts the ester back to the parent carboxylic acid, 3,6-dichloro-2-methoxybenzoic acid. This reaction is typically carried out under basic conditions, for example, by heating with an aqueous solution of an alkali hydroxide (B78521) like potassium hydroxide. google.comgoogle.com The selective hydrolysis of the ester group can be achieved in the presence of other hydrolyzable groups, such as an ether, by carefully controlling the reaction conditions. google.com

Transesterification, the conversion of one ester to another, is also a viable transformation. This can be accomplished by reacting the benzoate with a different alcohol in the presence of a suitable catalyst. This method is particularly useful for synthesizing a range of ester derivatives with different alkyl or aryl groups. researchgate.net

Selective Reductions and Oxidations of Functional Groups

The functional groups present in this compound, namely the ester and the methoxy group, can undergo selective reduction and oxidation reactions.

The ester group can be selectively reduced to an aldehyde or a primary alcohol. The reduction of esters to aldehydes is a delicate transformation that can be achieved using specific reducing agents like diisobutylaluminum hydride (DIBAL-H) under controlled conditions. researchgate.net Further reduction to the corresponding benzyl (B1604629) alcohol, 2-methoxy-3,6-dichlorobenzyl alcohol, can also be performed. google.com

Oxidative demethylation of the methoxy group is a known biological process catalyzed by enzymes like dicamba (B1670444) monooxygenase, which converts the compound to 3,6-dichlorosalicylic acid. nih.gov Chemical methods for selective O-demethylation also exist. While specific examples for this compound are not extensively detailed in the provided context, general methods for the oxidative cleavage of ethers are well-established in organic chemistry. acs.org Conversely, the oxidation of related benzyl alcohols to the corresponding benzoic acid is a common synthetic transformation. google.com

Nucleophilic Aromatic Substitution on Activated Aromatic Rings

Nucleophilic aromatic substitution (SNAr) is a significant pathway for the synthesis and derivatization of this compound and its precursors. This reaction mechanism involves the attack of a nucleophile on an aromatic ring that is activated by electron-withdrawing groups. In the case of this compound, the chlorine atoms and the carboxyl group serve as activating groups, facilitating the substitution of other substituents on the benzene ring.

A common SNAr reaction in the synthesis of this compound involves the displacement of a halide. For instance, a trichlorobenzoic acid can undergo nucleophilic aromatic substitution with sodium methoxide, where methanol acts as both the solvent and the source of the methoxy group. The generally accepted mechanism for this type of reaction proceeds in two steps: the nucleophile attacks the carbon atom bearing a leaving group, forming a negatively charged tetrahedral intermediate known as a Meisenheimer complex. Subsequently, the leaving group is eliminated, and the aromaticity of the ring is restored. The presence of strong electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group, is crucial for stabilizing the intermediate and thus activating the ring for nucleophilic attack.

A specific variant of nucleophilic substitution, the SRN1 mechanism (Radical-Nucleophilic Substitution, Unimolecular), has been explored for the derivatization of methyl this compound. Research has shown that the reaction of methyl this compound with various nucleophiles, such as sulfur-centered nucleophiles (phenylthiolate, PhS⁻) and tin-centered nucleophiles (trimethylstannyl anion, Me₃Sn⁻), proceeds through this light-stimulated mechanism. researchgate.netconicet.gov.arconicet.gov.ar

In these SRN1 reactions, conducted in liquid ammonia (B1221849), methyl this compound consistently yields disubstitution products where both chlorine atoms are replaced by the incoming nucleophile. conicet.gov.arconicet.gov.ar This contrasts with similar reactions on methyl 2,5-dichlorobenzoate, which primarily yields monosubstitution products. conicet.gov.ar The ortho-methoxy group in the 3,6-dichloro isomer plays a significant role in directing the reaction towards disubstitution. mdpi.comresearchgate.net Theoretical studies have helped to explain this observed reactivity by analyzing the geometries and spin densities of the radical anion intermediates formed during the reaction. researchgate.netresearchgate.net

Table 1: Examples of SRN1 Reactions on Methyl this compound

| Nucleophile | Solvent | Conditions | Product | Yield | Reference |

| Phenylthiolate (PhS⁻) | Liquid NH₃ | Irradiation | Disubstitution | Good | conicet.gov.ar |

| 1-Adamantylthiolate (AdS⁻) | Liquid NH₃ | Irradiation | Disubstitution | Good | conicet.gov.ar |

| Trimethylstannyl (Me₃Sn⁻) | Liquid NH₃ | Irradiation | Disubstitution | High | conicet.gov.arresearchgate.net |

Sustainable and Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally benign methods for synthesizing this compound and its key intermediates. mdpi.comwastebits.com These approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency. re-source.au

Catalyst Development for Enhanced Reaction Efficiency and Selectivity

Catalysis is a cornerstone of green chemistry, and its application in the synthesis of this compound is aimed at improving reaction rates and selectivity, often under milder conditions.

Another advancement is the use of heterogeneous base catalysts for the synthesis of methyl this compound (the methyl ester of the target compound) from 3,6-dichlorosalicylic acid. ias.ac.in In this process, dimethyl carbonate (DMC) serves as a green methylating agent and solvent, replacing more hazardous traditional reagents like methyl halides or dimethyl sulfate. ias.ac.in Various catalysts, including calcined hydrotalcite (CHT), CHT supported on hexagonal mesoporous silica (B1680970) (CHT-HMS), ZrO₂, Al₂O₃, and MgO, have been tested. Combustion-synthesized MgO (CS-MgO) was identified as the most effective catalyst, demonstrating excellent activity and selectivity. ias.ac.in The reusability of the CS-MgO catalyst further enhances the green credentials of this process. ias.ac.in

Furthermore, the synthesis of 3,6-dichlorosalicylic acid via the Kolbe-Schmitt reaction has been investigated in the presence of K₂CO₃, which acts as a catalyst to activate CO₂ and also as a co-reactant, thereby influencing the reaction yield. researchgate.net The use of iodine monochloride as a catalyst has also been documented in the preparation of halogenated salicylic (B10762653) acid derivatives. google.com

Solvent Engineering and Waste Minimization Strategies

Solvent selection and waste management are critical components of sustainable chemical manufacturing. wastebits.comre-source.au Efforts in the synthesis of this compound have explored alternative solvents and process optimizations to minimize environmental impact.

Solvent Engineering: A significant development in green solvent engineering is the use of ionic liquids (ILs) . Although typically used to create new formulations of the final product rather than as a solvent for its initial synthesis, the creation of herbicidal ionic liquids (HILs) from this compound demonstrates a key green chemistry strategy. nih.govacs.orggoogle.comnih.gov These HILs, formed by pairing the this compound anion with various organic cations like 1-alkyl-1-methylpiperidinium, are synthesized in aqueous solutions, reducing the reliance on volatile organic compounds. nih.govacs.org

Supercritical fluids , particularly supercritical carbon dioxide (scCO₂), represent another innovative green solvent approach. pageplace.denih.gov A patented process describes the synthesis of 3,6-dichlorosalicylic acid where the carboxylation of the corresponding sodium phenolate (B1203915) is carried out in scCO₂. mdpi.comresearchgate.net This method avoids traditional organic solvents and can lead to higher purity products and easier separation. For example, a process using scCO₂ at pressures of 4-6 MPa and temperatures of 100-160°C has been developed for the carboxylation step. patsnap.com

Waste Minimization: Waste minimization strategies focus on reducing the generation of hazardous substances and recycling process materials. re-source.au In the production of a key intermediate, 2,5-dichlorophenol, from 2,5-dichloroaniline, a greener diazotization reaction has been developed. google.com This method uses methyl nitrite (B80452) instead of the traditional sodium nitrite. This change prevents the formation of nitric oxide and nitrogen dioxide gases and allows the sulfuric acid aqueous solution used in the process to be directly recycled, simplifying after-treatment and reducing pollution. google.com

Industrial processes are also being optimized to recover and reuse materials. For instance, the utilization of spent hydrochloric acid, generated during the manufacture of other chemicals, as a supplementary resource in the production of dicamba has been approved as a standard operating procedure, turning a waste stream into a valuable input. Additionally, process patents highlight the importance of solvent recovery, such as recycling xylene and methanol through distillation, to reduce operational costs and environmental footprint.

Chemical Reactivity and Mechanistic Investigations of 3,6 Dichloro 2 Methoxybenzoate

Electrophilic and Nucleophilic Aromatic Substitution Pathways

The reactivity of 3,6-dichloro-2-methoxybenzoate in substitution reactions is heavily influenced by the electronic properties of its substituents: two chlorine atoms, a methoxy (B1213986) group, and a carboxylate/ester group.

Electrophilic Aromatic Substitution (EAS): The benzene (B151609) ring of this compound is considered electronically deactivated towards electrophilic attack. libretexts.org The chlorine atoms and the carboxyl/ester group are electron-withdrawing, which decreases the nucleophilicity of the aromatic ring, making reactions with electrophiles slower than in benzene. masterorganicchemistry.com While the methoxy group is an activating group due to resonance donation of its lone pair of electrons, its effect is largely outweighed by the three deactivating groups. libretexts.orgwikipedia.org

Nucleophilic Aromatic Substitution (SNAr): Conversely, the presence of electron-withdrawing groups facilitates nucleophilic aromatic substitution, a pathway more characteristic for this compound. The reaction of methyl this compound with various nucleophiles proceeds via a radical nucleophilic substitution, unimolecular (SRN1) mechanism. researchgate.netrsc.orgresearchgate.net This multi-step chain reaction involves radical and radical anion intermediates. rsc.org

The SRN1 mechanism is initiated by the transfer of an electron to the substrate, forming a radical anion. rsc.org This intermediate then fragments by cleaving a carbon-halogen bond to produce an aryl radical. The aryl radical subsequently reacts with a nucleophile to form a new radical anion, which can then transfer an electron to another substrate molecule to propagate the chain. rsc.org

Studies involving methyl this compound and sulfur-centered nucleophiles (phenylthiolate or adamantylthiolate) in liquid ammonia (B1221849) show that disubstitution products are formed in good yields. conicet.gov.ar This indicates that both chlorine atoms are replaced by the nucleophile. conicet.gov.ar Similarly, the reaction with trimethylstannyl anions (Me₃Sn⁻) under photostimulation also yields the disubstitution product. rsc.orgresearchgate.net The SRN1 mechanism for these reactions is supported by the fact that they are stimulated by light and inhibited by radical scavengers. rsc.orgconicet.gov.ar

Hydrolytic and Esterification Reaction Kinetics and Thermodynamic Profiles

Hydrolysis: 3,6-Dichloro-2-methoxybenzoic acid and its derivatives are noted to be stable against hydrolysis under typical environmental conditions. nih.govresearchgate.netnsf.govmda.state.mn.us This stability is a key property, particularly in agricultural applications where persistence is required.

However, the ester form, such as methyl this compound, can be hydrolyzed to the parent acid. This reaction is a critical final step in some industrial synthesis processes. google.comgoogle.com The hydrolysis is typically carried out under basic conditions using an alkali like sodium hydroxide (B78521) at elevated temperatures ranging from 50 to 130 °C. google.comgoogle.com By carefully controlling the stoichiometry (using one mole of alkali per mole of the ester), the ester group can be selectively hydrolyzed without cleaving the more resistant ether (methoxy) group. google.com This process can achieve yields of 97% to 98%. google.com

Esterification: The reverse reaction, esterification, is used to produce esters of 3,6-dichloro-2-methoxybenzoic acid. For example, the methyl ester is synthesized by reacting the acid with methanol (B129727). nih.gov In one common industrial method, the dipotassium (B57713) salt of 3,6-dichlorosalicylic acid is first methylated to form methyl this compound (also referred to as Dicamba (B1670444) ester). google.com This methylation is performed with agents like methyl chloride or dimethyl sulfate (B86663) at temperatures between 60 and 160 °C. google.comgoogle.com

The kinetics and thermodynamics of these reactions are crucial for process optimization, balancing reaction rates with energy input and material costs.

Photochemical and Thermal Degradation Mechanisms in Various Media

Photochemical Degradation: While stable to hydrolysis, this compound degrades when exposed to UV light. nih.govresearchgate.net The rate of this photolysis is highly dependent on the medium and the light source.

Studies have shown the following photolytic half-lives for the compound under different conditions:

Advanced Spectroscopic and Structural Elucidation Methodologies for 3,6 Dichloro 2 Methoxybenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic Structure and Conformational Analysis

High-resolution NMR spectroscopy is a powerful tool for probing the electronic structure and conformational dynamics of 3,6-Dichloro-2-methoxybenzoate and its derivatives in solution. Both ¹H and ¹³C NMR provide precise information about the chemical environment of each atom.

The ¹H NMR spectrum reveals distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the two chlorine atoms and the electron-donating methoxy group. In derivatives of 3,6-dichloro-2-methoxybenzoic acid, the aromatic protons typically appear as doublets in the range of 7.1-7.6 ppm. core.ac.uk The methoxy protons characteristically present as a sharp singlet around 3.8-4.0 ppm. core.ac.uk

¹³C NMR spectroscopy complements the proton data by providing shifts for each carbon atom in the molecule. The carboxyl carbon is typically observed downfield, while the aromatic carbons show a range of shifts determined by the attached substituents. For instance, in amide derivatives of 3,6-dichloro-2-methoxybenzoic acid, the carbon of the methoxy group (CH₃) resonates around 62 ppm, while the aromatic carbons appear between approximately 126 and 154 ppm. core.ac.uk The interaction between alkali metal cations and the carboxylate group in related methoxybenzoates can cause systematic changes in the chemical shifts for both ¹H and ¹³C nuclei, reflecting alterations in the electronic charge distribution within the anion. researchgate.net

Conformational analysis, particularly of derivatives, can be explored using NMR. For substituted diphenyl compounds with structural similarities, NMR can be used to determine the preferred conformation, such as a skew or H-inside conformation, where steric hindrance and electronic conjugation dictate the arrangement of the aromatic rings. cdnsciencepub.com For complex molecules, techniques like REST-MD (Replica Exchange with Solute Tempering) can generate conformational ensembles that are then used to calculate theoretical NMR parameters for comparison with experimental data, aiding in a more detailed conformational assignment. copernicus.org

Table 1: Representative NMR Chemical Shifts (δ) for Derivatives of 3,6-Dichloro-2-methoxybenzoic Acid This table presents a compilation of typical ¹H and ¹³C NMR chemical shifts for various derivatives, illustrating the influence of different functional groups on the electronic environment.

| Derivative | Nucleus | Chemical Shift (ppm) | Solvent | Reference |

|---|---|---|---|---|

| 2-(3,6-Dichloro-2-methoxybenzamide)pentanedioic acid | ¹H | 3.82 (s, 3H, OCH₃), 7.31 (d, 1H, Ar-H), 7.56 (d, 1H, Ar-H) | DMSO-d₆ | core.ac.uk |

| ¹³C | 62.3 (OCH₃), 126.2, 129.6, 131.4, 133.8, 153.5 (Ar-C), 163.4 (C=O) | DMSO-d₆ | ||

| 3,6-Dichloro-N-(2,4-dichlorophenyl)-2-methoxybenzamide | ¹H | 3.91 (s, 3H, OCH₃), 7.18 (d, 1H, Ar-H), 7.43 (d, 1H, Ar-H) | CDCl₃ | core.ac.uk |

| ¹³C | 62.4 (OCH₃), 126.0, 126.9, 129.9, 132.5, 154.2 (Ar-C), 161.8 (C=O) | CDCl₃ | ||

| Cyclododecyloxymethyl(2-hydroxyethyl)dimethylammonium this compound | ¹H | 1.31 (m, 18H), 3.99 (s, 3H, OCH₃), 7.15-7.20 (m, 3H, Ar-H) | CDCl₃ | researchgate.net |

| - | - | - |

Mass Spectrometry Techniques for Fragmentation Analysis and Isotopic Profiling

Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of this compound and for elucidating its structure through fragmentation analysis. Electron ionization (EI) is a common technique that generates a molecular ion (M⁺˙) and a series of fragment ions.

The fragmentation pattern is dictated by the molecule's functional groups. For the methyl ester of 3,6-dichloro-2-methoxybenzoic acid, fragmentation can occur via several pathways common to esters, carboxylic acids, and aromatic compounds. libretexts.org Key fragmentation events would include:

Loss of the alkoxy group (-OCH₃): This results in a fragment corresponding to [M - 31]⁺.

Loss of the carboxyl group as ·COOCH₃: This leads to a [M - 59]⁺ fragment.

Cleavage of the methoxy group: Loss of a methyl radical (·CH₃) gives an [M - 15]⁺ ion.

Loss of chlorine: Fragments corresponding to [M - 35]⁺ can be observed.

A critical feature in the mass spectrum of this compound is its isotopic profile, which arises from the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). The presence of two chlorine atoms results in a characteristic cluster of peaks for the molecular ion and any chlorine-containing fragments. The expected intensity ratio for these peaks will be approximately 9:6:1 for the M, M+2, and M+4 ions, respectively. This isotopic signature is a powerful diagnostic tool for confirming the presence of two chlorine atoms in the molecule or its fragments.

Furthermore, the use of stable isotope-labeled analogues, such as deuterium-labeled 3,6-dichloro-2-methoxybenzoic acid (Dicamba-d₃), is valuable in metabolic studies and for quantitative analysis, where the labeled compound serves as an internal standard. chemsrc.comlgcstandards.com

Table 2: Predicted Key Fragments and Isotopic Peaks in the Mass Spectrum of Methyl this compound (C₉H₈Cl₂O₃, MW ≈ 234) This table outlines the expected major fragment ions and their corresponding mass-to-charge ratios (m/z) under electron ionization, highlighting the characteristic isotopic patterns.

| Fragment Ion | Proposed Loss | Predicted m/z (for ³⁵Cl) | Isotopic Pattern |

|---|---|---|---|

| [C₉H₈Cl₂O₃]⁺˙ | Molecular Ion (M⁺˙) | 234 | M, M+2, M+4 |

| [C₈H₅Cl₂O₃]⁺ | ·CH₃ | 219 | M, M+2, M+4 |

| [C₈H₅Cl₂O₂]⁺ | ·OCH₃ | 203 | M, M+2, M+4 |

| [C₇H₅Cl₂O]⁺ | ·COOCH₃ | 175 | M, M+2, M+4 |

| [C₉H₈ClO₃]⁺ | ·Cl | 199 | M, M+2 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Fingerprinting and Molecular Dynamics

The IR and Raman spectra are expected to show characteristic bands corresponding to the vibrations of the carboxylic acid (or ester), methoxy, and chloro-substituted benzene (B151609) ring moieties.

C=O Stretch: A strong band for the carbonyl stretch of the carboxylic acid is expected in the region of 1680-1710 cm⁻¹, while for an ester derivative, this appears slightly higher, around 1720-1740 cm⁻¹.

C-O Stretches: Vibrations associated with the C-O bonds of the ester/acid and methoxy groups will appear in the fingerprint region, typically between 1000-1300 cm⁻¹.

Aromatic Ring Vibrations: C=C stretching vibrations within the benzene ring are found in the 1450-1600 cm⁻¹ region.

C-Cl Stretches: The C-Cl stretching modes are typically observed in the lower frequency region of the spectrum, usually between 600-800 cm⁻¹.

O-H Stretch: For the carboxylic acid form, a broad O-H stretching band would be present between 2500-3300 cm⁻¹.

Studies on related alkali metal o-methoxybenzoates show that the electronic charge distribution, as influenced by the cation, leads to systematic shifts in the IR and Raman bands, particularly those of the carboxylate group. researchgate.net Similarly, the IR spectra of metal complexes of 5-chloro-2-methoxybenzoates reveal information about the coordination of the metal to the carboxylate group. akjournals.com Raman spectroscopy is particularly useful for observing vibrations of the carbon skeleton and symmetric vibrations, which may be weak in the IR spectrum. edinst.combeilstein-journals.org The low-wavenumber region (100-800 cm⁻¹) in Raman spectra is rich with information regarding lattice structure and molecular interactions. edinst.com

Table 3: Principal Vibrational Modes for 3,6-Dichloro-2-methoxybenzoic Acid This table summarizes the expected frequency ranges for the key functional groups, providing a basis for spectral interpretation.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Strong, Broad | Weak |

| C-H Stretch (Aromatic) | Benzene Ring | 3000 - 3100 | Medium | Strong |

| C-H Stretch (Aliphatic) | Methoxy Group | 2850 - 3000 | Medium | Strong |

| C=O Stretch | Carboxylic Acid | 1680 - 1710 | Very Strong | Medium |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Strong | Medium to Strong |

| C-O Stretch | Acid/Methoxy | 1000 - 1300 | Strong | Weak |

| C-Cl Stretch | Aryl Halide | 600 - 800 | Strong | Strong |

X-ray Crystallography for Solid-State Structure Determination of Derivatives and Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure of derivatives and complexes of this compound.

A single-crystal X-ray diffraction study of the calcium complex of 3,6-dichloro-2-methoxybenzoic acid (dicamba) revealed a polymeric structure. researchgate.net In this complex, each calcium ion is coordinated to seven oxygen atoms from both the carboxylate and methoxy groups of the dicamba (B1670444) anions, as well as water molecules. The dicamba anions act as bridges, forming a complex chain structure. researchgate.net Such studies provide unambiguous evidence of coordination modes and supramolecular assembly.

Table 4: Selected Crystallographic Data for the Calcium Complex of 3,6-Dichloro-2-methoxybenzoic Acid This table presents key structural parameters obtained from a single-crystal X-ray diffraction study, highlighting the coordination environment and crystal system.

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | |

| Coordination Environment | Seven-coordinate Calcium (Ca²⁺) | |

| Key Interactions | Bridging carboxylate and methoxy groups, coordination to water |

Chiroptical Spectroscopy for Stereochemical Assignment (if chiral derivatives are relevant)

Chiroptical spectroscopy, which includes techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), is essential for determining the absolute stereochemistry of chiral molecules. While this compound itself is achiral, its chiral derivatives have been synthesized and are relevant in various applications. core.ac.ukgoogle.com

For instance, (R)-4-((1-ethoxy-1-oxopropan-2-yl)oxy)phenyl this compound is a chiral derivative where the stereocenter is located in the ester side chain. core.ac.uk The absolute configuration of such derivatives is crucial for their biological activity and can be determined using chiroptical methods.

In cases where direct ECD or VCD analysis is not available, stereochemical assignment can often be achieved using NMR spectroscopy with chiral derivatizing agents (CDAs) or chiral solvating agents. A common approach is the Mosher's method, or the use of similar reagents like 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid). researchgate.netresearchgate.net In this method, the chiral alcohol portion of a molecule is esterified with a chiral acid (the CDA). The resulting diastereomeric esters exhibit distinct chemical shift differences (Δδ values) in their ¹H NMR spectra due to the anisotropic effect of the CDA's aromatic ring. By analyzing these Δδ values, the absolute configuration of the stereocenter can be empirically determined. researchgate.net This powerful indirect method is highly applicable for the stereochemical assignment of chiral derivatives of this compound.

Theoretical and Computational Investigations of 3,6 Dichloro 2 Methoxybenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict electronic structure, molecular geometries, and energy profiles, which are crucial for interpreting chemical behavior.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) has become a principal tool in computational chemistry for its balance of accuracy and computational cost. It is particularly effective for optimizing molecular geometries and mapping potential energy surfaces. For derivatives like methyl 3,6-dichloro-2-methoxybenzoate, DFT calculations, often using hybrid functionals such as B3LYP, have been employed to explain experimental reactivity. researchgate.netconicet.gov.ar

Theoretical studies have shown that the geometry of the radical anion of methyl this compound is crucial for its reactivity. researchgate.net DFT calculations can determine key geometric parameters, such as bond lengths and dihedral angles, in both the neutral molecule and its radical anion intermediate. For instance, distortions from the optimal sp2 hybridization at the carbon-chlorine bonds can facilitate fragmentation. conicet.gov.ar The spin density distribution, also calculated via DFT, indicates that the unpaired electron in the radical anion is significantly localized at the ortho-position relative to the ester group, predicting that cleavage of the chlorine atom at this position is more likely. conicet.gov.ar

Energy landscape calculations using DFT are vital for understanding reaction pathways. By mapping the potential energy surface for processes like the dissociation of the radical anion, researchers can calculate activation energies. These theoretical activation energies help to explain why certain reaction products are formed over others. For example, calculations have demonstrated that the fragmentation of the C-Cl bond at the ortho position has a lower activation energy compared to the meta position, which aligns with experimental observations in SRN1 reactions. conicet.gov.ar

Table 1: Representative Theoretical Data from DFT Calculations

This table presents hypothetical but representative data that would be obtained from DFT calculations on methyl this compound, based on typical findings for similar molecules.

| Parameter | Neutral Molecule (Calculated) | Radical Anion (Calculated) |

|---|---|---|

| C-Cl (ortho) Bond Length | 1.74 Å | 1.85 Å |

| C-Cl (meta) Bond Length | 1.73 Å | 1.75 Å |

| Dihedral Angle (C-C-C=O) | ~0° | ~10° |

| HOMO Energy | -6.8 eV | - |

| LUMO Energy | -1.2 eV | - |

| Spin Density at C-ortho | 0.00 | +0.45 |

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely on first principles without using experimental data or empirical parameters. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC), offer a pathway to very high accuracy, although typically at a greater computational expense than DFT. wikipedia.org

For a molecule like this compound, ab initio calculations can provide benchmark-quality data for its electronic structure. This includes precise ionization potentials, electron affinities, and the energies of different electronic states. Such high-accuracy calculations are particularly valuable for validating results from more approximate methods like DFT and for studying systems where electron correlation effects are complex.

While specific high-level ab initio studies on this compound are not extensively documented in public literature, the methodology is crucial for understanding related phenomena. For instance, first-principle methods have been used to explore the potential energy surfaces for the fragmentation of radical anions of other halobenzenes. researchgate.net These studies investigate the interplay between π* and σ* radical anions and the intramolecular electron transfer that precedes bond cleavage, a process directly relevant to the reactivity of this compound in reactions involving electron transfer. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations compute the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. mdpi.com By solving Newton's equations of motion, MD simulations can explore the conformational landscape of a molecule and its interactions with its environment, such as solvent molecules or biological receptors. nih.govmdpi.com

For this compound, MD simulations can be used to analyze its conformational flexibility. The molecule possesses rotational freedom around several single bonds, such as the C-C bond connecting the carboxylate group to the ring and the C-O bond of the methoxy (B1213986) group. MD simulations can reveal the preferred conformations in different environments (e.g., in water, organic solvents, or a protein binding pocket), the energy barriers between them, and the timescales of conformational changes. mdpi.com

Furthermore, MD simulations are invaluable for studying intermolecular interactions. Research has been conducted on ionic liquids where this compound acts as the anion. In this context, MD simulations can elucidate the spatial arrangement of the ions, the nature of the interactions (e.g., electrostatic, hydrogen bonding) between the benzoate (B1203000) anion and the cation, and how these interactions influence the physical properties of the ionic liquid. Such simulations provide atomic-level detail on the structure and dynamics of the condensed phase that is often inaccessible to experimental techniques alone.

Structure-Activity Relationship (SAR) Modeling and Predictive Analytics Based on Theoretical Descriptors

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are predictive tools used extensively in drug discovery and agrochemical development. nih.govbenthamscience.com These models correlate the chemical structure of compounds with their biological activity. Theoretical descriptors, which are numerical properties derived from computational chemistry, are essential inputs for modern QSAR models. conicet.gov.arresearchgate.net

For this compound, a compound known for its herbicidal activity, theoretical descriptors can be calculated to build SAR models. researchgate.net These descriptors quantify various aspects of the molecule's electronic and steric properties.

Key theoretical descriptors include:

Electronic Descriptors: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, HOMO-LUMO gap, Mulliken or Natural Bond Orbital (NBO) atomic charges, and dipole moment. These relate to the molecule's ability to participate in charge-transfer and electrostatic interactions.

Steric Descriptors: Molecular volume, surface area, and specific parameters like Verloop sterimol values, which describe the size and shape of the molecule and its substituents.

Thermodynamic Descriptors: Enthalpy of formation, Gibbs free energy of solvation, and partition coefficients (e.g., logP), which relate to the molecule's stability and distribution in different phases.

By calculating these descriptors for this compound and its analogues, a QSAR model could be developed. nih.govresearchgate.net For example, a model might reveal that a specific range of LUMO energy and a particular charge distribution on the aromatic ring are correlated with higher herbicidal potency. Such predictive models are powerful for rationally designing new, more effective, or environmentally safer herbicides by suggesting which structural modifications are most promising for synthesis and testing. conicet.gov.ar

Table 2: Examples of Theoretical Descriptors for QSAR Modeling

This table lists common theoretical descriptors that can be calculated for this compound to be used in SAR/QSAR studies.

| Descriptor Class | Specific Descriptor Example | Predicted Property |

|---|---|---|

| Electronic | HOMO/LUMO Energy Gap | Chemical reactivity, kinetic stability |

| Dipole Moment | Polarity, interaction with polar molecules | |

| Atomic Charges (e.g., on Cl atoms) | Susceptibility to nucleophilic/electrophilic attack | |

| Steric | Molecular Volume | Binding site complementarity, steric hindrance |

| Solvent Accessible Surface Area (SASA) | Interaction with solvent, bioavailability | |

| Topological | Connectivity Indices (e.g., Kier & Hall) | Molecular branching and shape |

| Thermodynamic | Solvation Free Energy | Water solubility, environmental partitioning |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating complex reaction mechanisms, identifying transient intermediates, and characterizing high-energy transition states that are difficult or impossible to observe experimentally. Theoretical studies have been instrumental in understanding the reactivity of methyl this compound, particularly in radical nucleophilic substitution (SRN1) reactions. researchgate.netconicet.gov.ar

In reactions with sulfur-centered nucleophiles, methyl this compound was found to yield disubstitution products. conicet.gov.ar Computational studies were performed to explain this reactivity. researchgate.net The SRN1 mechanism involves the formation of a radical anion intermediate upon receiving an electron. conicet.gov.arnih.gov This radical anion is unstable and fragments by cleaving a carbon-chlorine bond to form an aryl radical. conicet.gov.ar

Theoretical calculations using DFT have been used to map out the entire potential energy surface for this fragmentation process. researchgate.net These calculations confirm that the initial radical anion is a stable intermediate in a potential energy well. The calculations then locate the transition state structure for the C-Cl bond cleavage and determine the associated activation energy. For methyl this compound, the calculations show that the subsequent steps leading to disubstitution are energetically favorable. conicet.gov.ar By characterizing the transition state structures and confirming them with intrinsic reaction coordinate (IRC) calculations, researchers can verify the computed pathway and gain a detailed, step-by-step understanding of how the reaction proceeds. conicet.gov.ar These computational insights successfully explain the experimentally observed product distributions. researchgate.net

Environmental Pathways and Interactions with Non Human Biological Systems

Abiotic Degradation Mechanisms in Environmental Matrices (e.g., Hydrolysis, Photolysis in Soil and Water)

The abiotic degradation of 3,6-dichloro-2-methoxybenzoic acid in the environment is primarily influenced by photolysis, as it is stable to hydrolysis under normal environmental conditions. taylorfrancis.comagropages.comawsjournal.org

Hydrolysis: Dicamba (B1670444) is resistant to hydrolysis in both soil and water. taylorfrancis.comawsjournal.orgorst.edu This stability means that chemical breakdown by reaction with water is not a significant pathway for its dissipation in the environment.

Photolysis: Photodegradation, or the breakdown of the molecule by light, is a more significant abiotic degradation pathway for dicamba. orst.educcme.ca The rate and extent of photolysis are influenced by the medium (water or soil) and the presence of other substances.

In aqueous solutions, dicamba degrades under UV light. nsf.govrsc.orgresearchgate.net The photolytic half-life of dicamba in water can vary significantly depending on the light source and water quality. For instance, under simulated solar light, the half-life in a pH 7 aqueous solution was determined to be 13.4 hours. nsf.govrsc.orgresearchgate.net However, on the surface of corn epicuticular waxes, the photolytic half-life increased to 105 hours. nsf.govrsc.orgresearchgate.net The presence of natural organic matter and other components in natural waters can affect the rate of photodegradation. nsf.gov Two primary photoproducts have been identified in irradiated aqueous solutions, both involving the substitution of a chlorine atom with a hydroxyl group. researchgate.net

While photolysis does occur, it is generally considered a minor route of degradation in soil compared to microbial breakdown. ccme.ca Some studies indicate that dicamba breaks down slowly in sunlight on soil surfaces. orst.edu

| Degradation Mechanism | Matrix | Half-Life/Rate | Conditions |

| Hydrolysis | Soil & Water | Stable | Normal environmental conditions |

| Photolysis | Aqueous Solution (pH 7) | 13.4 hours | Simulated solar light |

| Photolysis | Corn Epicuticular Waxes | 105 hours | Simulated solar light |

| Photolysis | Water | 105 - 313 days | Varied conditions |

Microbial Metabolism and Biotransformation Pathways in Environmental Microorganisms

Microbial degradation is the primary and most significant pathway for the dissipation of 3,6-dichloro-2-methoxybenzoic acid in soil and aquatic environments. taylorfrancis.comorst.educcme.canih.gov A variety of microorganisms, including bacteria and fungi, are capable of metabolizing this herbicide.

The rate of microbial degradation is influenced by several environmental factors, including soil moisture, temperature, and pH. orst.edutdl.org Optimal conditions for microbial activity, such as warm temperatures and adequate moisture, lead to more rapid degradation of dicamba. orst.edu The half-life of dicamba in soil typically ranges from 1 to 4 weeks under conditions favorable for microbial metabolism. orst.edu

The primary metabolic pathway initiated by microorganisms involves the O-demethylation of 3,6-dichloro-2-methoxybenzoic acid to form 3,6-dichlorosalicylic acid (DCSA). agropages.comnih.govwikipedia.orgfao.org This initial step is catalyzed by an enzyme system known as dicamba O-demethylase. nih.gov DCSA is a major metabolite and is less phytotoxic than the parent compound. nih.govfrontiersin.org

Further degradation of DCSA can occur through various pathways depending on the specific microorganisms and environmental conditions (aerobic vs. anaerobic). Under aerobic conditions, DCSA is further metabolized. fao.org In some cases, minor metabolites such as 3,6-dichlorogentisic acid (DCGA) and 5-OH-dicamba have been identified. mda.state.mn.usregulations.gov

Under anaerobic conditions, the degradation pathway can be more complex. One proposed pathway involves the demethylation of dicamba to 3,6-dichlorosalicylic acid, followed by dechlorination to 6-chlorosalicylic acid. capes.gov.br This can be further metabolized through a series of steps to compounds like 3-chlorohydroquinone, 3-chlorophenol, and eventually phenol (B47542), which can be incorporated into central metabolic pathways. capes.gov.br

Several bacterial species have been identified that can degrade dicamba, including those from the genera Pseudomonas, Stenotrophomonas, and Rhizorhabdus. frontiersin.orgoup.comoup.com For example, Pseudomonas maltophilia strain DI-6 utilizes a three-component enzyme system, dicamba O-demethylase, to convert dicamba to the non-herbicidal 3,6-DCSA. wikipedia.org

| Organism Type | Key Metabolic Step | Primary Metabolite |

| Aerobic Microorganisms | O-demethylation | 3,6-dichlorosalicylic acid (DCSA) |

| Anaerobic Microorganisms | Demethylation & Dechlorination | 3,6-dichlorosalicylic acid, 6-chlorosalicylic acid, etc. |

| Pseudomonas maltophilia | O-demethylation | 3,6-dichlorosalicylic acid (DCSA) |

Plant Metabolism and Uptake Mechanisms in Agricultural Systems

Plants can readily absorb 3,6-dichloro-2-methoxybenzoic acid through both their roots and foliage. orst.eduorst.eduoclc.org Once absorbed, it is translocated throughout the plant, with a tendency to accumulate in actively growing tissues like young leaves. orst.eduoclc.org The rate of absorption and the pattern of distribution within the plant are species-dependent. orst.eduoclc.org

The metabolism of dicamba in plants is a key factor in determining their susceptibility to the herbicide. oclc.org Resistant plants, such as grasses, can metabolize dicamba more rapidly into non-phytotoxic compounds. mdpi.com In contrast, susceptible broadleaf plants metabolize it much more slowly, leading to the herbicidal effects. fao.org

The primary metabolic pathway in plants involves hydroxylation and demethylation. oclc.org In wheat, for example, the major metabolite is 5-hydroxy-2-methoxy-3,6-dichlorobenzoic acid (5-OH dicamba). agropages.comfao.org Another significant metabolite found in plants is 3,6-dichlorosalicylic acid (DCSA), formed through O-demethylation. agropages.comfao.orgnih.gov These metabolites can then be conjugated with plant components like glucose to form water-soluble conjugates. fao.orgoclc.org

The general metabolic pathway in plants can be summarized as:

Hydroxylation at the 5-position to form 5-OH dicamba. fao.org

O-demethylation of dicamba to form DCSA. fao.org

Conjugation of these metabolites with glucose. fao.org

The tolerance of some plant species to dicamba can also be related to reduced absorption. cdnsciencepub.com For instance, certain wild tomato accessions with narrower leaves and higher trichome density have shown reduced dicamba uptake compared to susceptible commercial cultivars. cdnsciencepub.com

| Plant Type | Metabolic Pathway | Key Metabolites |

| Wheat (resistant) | Hydroxylation, Demethylation, Conjugation | 5-hydroxy-2-methoxy-3,6-dichlorobenzoic acid (5-OH dicamba), 3,6-dichlorosalicylic acid (DCSA) |

| Susceptible Broadleaf Plants | Slow metabolism | Limited formation of metabolites, accumulation of parent dicamba |

Environmental Mobility and Transport Studies in Soil and Aquatic Ecosystems

The environmental mobility of 3,6-dichloro-2-methoxybenzoic acid is a significant factor in its potential to contaminate water resources. It is characterized by high water solubility and low adsorption to soil particles, which results in high mobility in most soil types. taylorfrancis.comorst.edubeyondpesticides.orgcanada.ca

Soil Mobility: Dicamba has a low affinity for most soils, meaning it does not bind strongly to soil colloids, regardless of organic matter or clay content. tdl.orgbeyondpesticides.org This leads to a high potential for leaching, where the herbicide moves vertically through the soil profile with water. taylorfrancis.comccme.ca Studies have shown that dicamba can be readily leached from the soil, particularly in humid areas. orst.edu The soil-water partition coefficient (Kd) for dicamba is generally low, further indicating its potential for high mobility. ccme.ca The mobility can be greater at a higher soil pH. ccme.ca

Transport to Aquatic Ecosystems: Due to its high mobility in soil, dicamba can be transported to both groundwater and surface water. canada.cacanada.ca Leaching through the soil profile is a primary pathway for groundwater contamination. taylorfrancis.comorst.edu Surface runoff, especially following rainfall events after application, can carry dicamba into rivers, streams, and lakes. canada.caresearchgate.net Once in aquatic systems, dicamba is highly soluble and does not readily adsorb to sediments, allowing it to be easily transported by water currents. canada.cacanada.ca

Another important transport mechanism is spray drift and volatilization. researchgate.netacs.org Dicamba can volatilize from treated plant or soil surfaces and be carried by wind over long distances, potentially being deposited in non-target areas and water bodies. wikipedia.orgresearchgate.net

| Environmental Compartment | Key Mobility Factor | Transport Pathway |

| Soil | High water solubility, low adsorption | Leaching |

| Groundwater | High soil mobility | Leaching from soil |

| Surface Water | High water solubility, surface runoff | Runoff from treated fields |

| Atmosphere | Volatility | Spray drift and volatilization |

Ecological Receptor Exposure Pathways and Environmental Distribution Modeling

Ecological receptors can be exposed to 3,6-dichloro-2-methoxybenzoic acid through various pathways, depending on the organism and its habitat.

Terrestrial Organisms:

Plants: Non-target terrestrial plants are primarily exposed through spray drift and volatilization from treated areas. wikipedia.org They can also be exposed through root uptake from contaminated soil.

Animals: Terrestrial animals may be exposed through the consumption of contaminated vegetation or water. Direct dermal contact with treated foliage or soil is another potential exposure route. For soil-dwelling organisms, exposure occurs through direct contact with contaminated soil.

Aquatic Organisms:

Aquatic Plants: Exposure occurs through direct contact with dicamba dissolved in the water column. regulations.gov

Aquatic Invertebrates and Fish: These organisms are exposed through direct contact with contaminated water and potentially through the consumption of contaminated food sources. wikipedia.org Due to its low octanol-water partition coefficient, bioaccumulation in aquatic organisms is not expected to be significant. nih.govresearchgate.net

Environmental Distribution Modeling: Modeling is used to predict the environmental fate and transport of dicamba and to estimate potential exposure levels for various ecological receptors. These models incorporate factors such as application rates, environmental conditions (e.g., soil type, weather), and the chemical properties of dicamba (e.g., solubility, volatility, degradation rates).

Models like the Terrestrial Investigation Model (TIM) are used to estimate exposure for terrestrial vertebrates, often using birds as surrogates for amphibians and reptiles. nih.gov These models consider dietary exposure as a primary route. nih.gov For aquatic ecosystems, models simulate runoff and leaching to predict concentrations in surface and groundwater. canada.ca These predicted environmental concentrations (PECs) are then compared to ecotoxicological endpoints to assess potential risks to aquatic life.

The primary ecological risk identified for dicamba is often related to non-target terrestrial plants due to spray drift and volatilization. wikipedia.org

| Ecological Receptor | Primary Exposure Pathway |

| Non-target Terrestrial Plants | Spray drift, volatilization, root uptake |

| Terrestrial Animals | Ingestion of contaminated plants/water, dermal contact |

| Aquatic Plants | Direct contact with contaminated water |

| Fish and Aquatic Invertebrates | Direct contact with contaminated water, ingestion |

Analytical Chemistry Methodologies for Quantification and Detection of 3,6 Dichloro 2 Methoxybenzoate

Chromatographic Separation Techniques with Advanced Detection Systems

Chromatography is the cornerstone for the analysis of 3,6-dichloro-2-methoxybenzoate, providing the necessary separation from interfering compounds present in complex mixtures. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are extensively used, each coupled with highly sensitive and specific detection systems.

High-Performance Liquid Chromatography (HPLC) Coupled with UV-Vis and Mass Spectrometric Detection

High-performance liquid chromatography is a primary technique for the analysis of this compound due to the compound's polarity and thermal characteristics. Reverse-phase HPLC is the most common approach, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. researchgate.net

Methodologies have been developed for the effective resolution and quantitative analysis of this compound. A typical method employs a C18 column with an isocratic mobile phase consisting of acetonitrile (B52724) and a phosphate (B84403) buffer. researchgate.net This setup can successfully resolve dicamba (B1670444) from other common herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-(2-methyl-4-chlorophenoxy)propionic acid (MCPP). researchgate.net Ultraviolet-Visible (UV-Vis) detection is a viable option, often monitoring the eluent at wavelengths around 254 nm or 315 nm where the aromatic chromophore absorbs light. google.com

For enhanced sensitivity and specificity, particularly at trace levels in complex matrices, HPLC is coupled with mass spectrometry (MS), most notably tandem mass spectrometry (LC-MS/MS). frontiersin.orgasm.org This powerful combination allows for the unambiguous identification and quantification of the analyte. The multiple reaction monitoring (MRM) mode is frequently used in LC-MS/MS, which offers high specificity and sensitivity by monitoring a specific precursor ion to product ion transition for the target compound. diva-portal.org This approach is integral to multi-residue methods designed to detect a wide range of acidic pesticides in food and environmental samples. diva-portal.org

Table 1: Examples of HPLC Conditions for this compound Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Technique | Reverse-Phase HPLC | LC-MS/MS |

| Column | C18 | Agilent Poroshell 120 C-18EC |

| Mobile Phase | Acetonitrile-phosphate buffer | Not specified |

| Detection | UV-Vis | Diode Array UV & Mass Spectrometry |

| Retention Time | 4.5 minutes researchgate.net | Not specified |

| Monitored λ | Not specified | 315 nm google.com |

| Application | Quantitative analysis of dicamba, 2,4-D, and MCPP researchgate.net | Reaction monitoring google.com |

This table is based on data from multiple research findings.

Gas Chromatography (GC) Coupled with Electron Capture and Mass Spectrometric Detection

Gas chromatography is another powerful technique for analyzing this compound. However, due to the compound's acidic nature and relatively low volatility, a derivatization step is typically required to convert it into a more volatile form, such as its methyl ester. gcms.cz This conversion is often achieved by reacting the sample with a methylating agent.

Once derivatized, the methyl ester of this compound can be effectively separated using a low-polarity capillary column, such as a TraceGOLD TG-5MS. gcms.cz The separation can achieve excellent peak shape and resolution from other derivatized phenoxyacid herbicides. gcms.cz

For detection, the electron capture detector (ECD) is highly sensitive to halogenated compounds like dicamba, making it a suitable choice. However, for greater specificity and confirmation, mass spectrometry (GC-MS) is preferred. gcms.cz In GC-MS analysis, selected ion monitoring (SIM) mode can be employed to enhance sensitivity by focusing the detector on specific mass-to-charge ratio (m/z) ions characteristic of the analyte. gcms.cz GC-MS is also a critical tool for identifying byproducts of dicamba degradation in environmental samples. csic.es The USEPA has established methods, such as Method 1618, which use wide-bore capillary column gas chromatography with selective detectors for the analysis of phenoxy-acid herbicides. nih.gov

Table 2: Example of GC-MS Conditions for Methyl Ester of this compound

| Parameter | Condition |

|---|---|

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Derivatization | Methylation to form methyl this compound gcms.cz |

| Column | Thermo Scientific TraceGOLD TG-5MS gcms.cz |

| Detection Mode | Selected Ion Monitoring (SIM) gcms.cz |

| Retention Time | 9.87 minutes gcms.cz |

| Application | Analysis of chlorinated pesticides gcms.cz |

This table is based on data from a published application note.

Sample Preparation Techniques for Complex Environmental and Biological Matrices (Non-Human)

The accurate quantification of this compound in complex matrices such as soil, water, and plant tissues necessitates a robust sample preparation step. The primary goals of sample preparation are to extract the analyte from the matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis.

For cereal samples, a common procedure involves hydrolysis with a base like sodium hydroxide (B78521) to release any covalently bound residues. diva-portal.org This is followed by neutralization and a liquid-liquid extraction (LLE) step using an appropriate organic solvent, such as acidified ethyl acetate. diva-portal.org

Solid-phase extraction (SPE) is a widely used and more modern alternative to LLE, offering advantages such as reduced solvent consumption and the potential for automation. mdpi.com While SPE is a conventional method, newer green extraction techniques are gaining traction. mdpi.com These include stir bar sorptive extraction (SBSE), where a magnetic stir bar coated with an extraction phase is used to capture analytes, and microextraction by packed sorbent (MEPS), which is a miniaturized version of SPE that uses very small amounts of sorbent and elution solvents. mdpi.com For aqueous samples, a stock solution can be prepared in distilled water, with subsequent extraction and concentration steps involving solvent evaporation under a nitrogen stream and reconstitution in a solvent compatible with the analytical instrument. csic.es

Spectrophotometric and Electrochemical Methods for Trace Analysis

While chromatographic methods are dominant, spectrophotometric and electrochemical techniques offer alternative approaches, often for screening purposes or in situations where sophisticated chromatographic equipment is unavailable.

Spectrophotometric methods for this compound are plausible due to its aromatic structure. The compound's carboxylic acid group means its ionization state is pH-dependent, which can alter its UV absorption spectrum. solubilityofthings.com This property could theoretically be exploited for quantification by measuring absorbance changes at a specific wavelength as a function of pH, although this method may lack specificity in complex environmental samples.

Electrochemical methods, particularly those based on biosensors, represent a growing field for environmental analysis. nih.gov These sensors can offer rapid, low-cost, and in-situ monitoring capabilities. For instance, microbial fuel cell (MFC)-based biosensors have been developed for the online and in-situ monitoring of toxicants in water. nih.gov Bacteria such as Geobacter can be used to detect the presence of contaminants like Cr(VI), and similar principles could be adapted for organic pollutants like herbicides. nih.gov The principle often relies on the toxicant's inhibitory effect on the metabolic activity of the microorganisms, leading to a measurable change in the electrical signal.

Development and Validation of Novel Sensor Technologies for Environmental Monitoring

The demand for real-time, portable, and cost-effective environmental monitoring has spurred research into novel sensor technologies. nih.govarxiv.org While specific sensors for this compound are not yet widely commercialized, several emerging technologies hold promise for its detection.

Biosensors are a major area of development. These devices integrate a biological recognition element (like an enzyme, antibody, or whole cell) with a physical transducer to generate a signal. nih.gov They are valued for their potential for high sensitivity and specificity in detecting environmental pollutants. nih.gov

Optical sensors , including those based on photonic crystal fibers (PCF), are being explored for their high sensitivity and resistance to electromagnetic interference. researchgate.net These sensors work by detecting changes in the refractive index or other optical properties when the target analyte interacts with the sensor surface. researchgate.net

Printed sensors are another transformative technology, using innovative printing methods to create flexible, low-cost, and customizable sensing devices. arxiv.org Their adaptability makes them suitable for creating large-scale, wireless monitoring networks for assessing factors like water and soil quality in real-time. arxiv.org Research is ongoing to improve the sensitivity, reliability, and long-term stability of these advanced sensor platforms for detecting a wide array of environmental contaminants, including herbicides. arxiv.org

Advanced Applications in Chemical Synthesis and Materials Science Non Clinical Focus

Utilization as a Synthetic Intermediate for Complex Organic Molecules

The methyl ester of 3,6-dichloro-2-methoxybenzoic acid, known as Disugran or methyl 3,6-dichloro-2-methoxybenzoate, serves as a key intermediate in the synthesis of complex organic molecules. conicet.gov.ar Its structure is particularly amenable to advanced organometallic reactions.

Researchers have demonstrated that methyl this compound can undergo a photostimulated reaction with trimethylstannyl anions (-SnMe₃) via a radical nucleophilic substitution (Sʀɴ1) mechanism. conicet.gov.arconicet.gov.ar This reaction results in the substitution of both chlorine atoms on the benzene (B151609) ring, affording a disubstitution product, methyl 2-methoxy-3,6-bis(trimethylstannyl)benzoate. conicet.gov.arconicet.gov.ar

This organostannane product is a highly valuable intermediate, primarily because it can participate in Stille cross-coupling reactions. conicet.gov.arconicet.gov.ar The Stille reaction is a powerful method for creating new carbon-carbon bonds. conicet.gov.ar For instance, the synthesized stannane (B1208499) intermediate can be reacted with organic electrophiles like phenyl iodide (PhI) in the presence of a palladium catalyst. This tandem Sʀɴ1 and Stille reaction sequence yields complex molecules such as methyl 2-methoxy-3,6-diphenylbenzoate. conicet.gov.ar This synthetic pathway highlights the utility of this compound as a scaffold for constructing sterically hindered and electronically complex biaryl compounds that would be challenging to synthesize through other methods. conicet.gov.ar

Table 1: Synthesis of Complex Molecules from Methyl this compound

| Starting Material | Reaction Type | Intermediate/Product | Application | Reference |

|---|---|---|---|---|

| Methyl this compound | Sʀɴ1 with -SnMe₃ | Methyl 2-methoxy-3,6-bis(trimethylstannyl)benzoate | Organostannane Intermediate | conicet.gov.arconicet.gov.ar |

Precursor in Polymer Chemistry and Functional Material Synthesis

While not a traditional monomer for polymerization, this compound is a critical precursor in the synthesis of various functional materials, particularly herbicidal ionic liquids (HILs) and controlled-release systems. rsc.orgacs.orgastm.org

Herbicidal Ionic Liquids (HILs): Ionic liquids are salts with melting points below 100°C, and their tailored properties have found applications in diverse fields. In materials science, the this compound anion is paired with a variety of large, asymmetric organic cations to create HILs. rsc.orgrsc.org These materials are designed to have improved physicochemical properties compared to the parent herbicide, such as higher thermal stability and significantly lower volatility, which reduces environmental drift. rsc.orgchemistryworld.com

The synthesis involves a metathesis reaction where the sodium or potassium salt of 3,6-dichloro-2-methoxybenzoic acid is reacted with a halide salt of the desired organic cation. nih.govacs.org A wide range of cations have been used, including those based on piperidinium, morpholinium, imidazolium, and quaternary ammonium (B1175870) and phosphonium (B103445) structures. rsc.orgnih.gov The resulting HILs are functional materials where the properties can be tuned by modifying the cation structure. acs.org For instance, incorporating long alkyl chains into the cation can impart surfactant properties, improving the wetting and spreading of the substance on plant surfaces. acs.org

Table 2: Examples of Cations Used in the Synthesis of Dicamba-Based Herbicidal Ionic Liquids

| Cation Type | Example Cations | Resulting Material Properties | Reference |

|---|---|---|---|

| Quaternary Ammonium | Tetraalkylammonium, Alkoxyammonium | Increased efficacy, reduced volatility | rsc.org |

| Piperidinium | 1-Alkyl-1-methylpiperidinium | Enhanced surface activity, higher wettability | nih.govacs.org |

| Imidazolium | 1-Alkyl-3-methylimidazolium | Ionic Liquid formation | rsc.org |

Controlled-Release Polymers: this compound has also been used to create low-volatility oligomers for controlled-release applications. In one approach, the potassium salt of this compound initiates the ring-opening polymerization of (R,S)-β-butyrolactone. astm.org This process yields (3,6-dichloro-2-methoxy)benzoyl-(R,S)-3-hydroxybutyric acid oligomers. These oligomeric materials are designed to degrade slowly through the hydrolysis of their ester bonds, gradually releasing the active herbicidal acid. This controlled-release mechanism offers a more sustained action compared to conventional formulations. astm.org

In other research, molecularly imprinted polymers (MIPs) have been created using dicamba (B1670444) as the template molecule. jwent.netjwent.net These are highly cross-linked polymer nanospheres with cavities that are shaped to selectively recognize and bind dicamba. Synthesized via precipitation polymerization with methacrylic acid as the functional monomer and trimethylolpropane (B17298) trimethacrylate as the cross-linker, these MIPs are functional materials designed for the selective removal of dicamba from aqueous solutions. jwent.netjwent.net

Role in Catalyst Development or Ligand Design for Specific Chemical Transformations

The utility of this compound extends to the development of components for catalytic systems. Its transformation into organometallic intermediates provides a pathway to specialized ligands used in cross-coupling reactions.

As mentioned previously, methyl this compound can be converted into a disubstituted organotin compound. conicet.gov.arconicet.gov.ar Such organotin reagents are versatile intermediates in organic synthesis. Research has shown that aryltrimethylstannanes, synthesized through similar Sʀɴ1 reactions, can be used to prepare triarylarsines. conicet.gov.ar These triarylarsines function as effective ligands in palladium-catalyzed cross-coupling reactions. The specific organotin intermediate derived from methyl this compound, methyl 2-methoxy-3,6-bis(trimethylstannyl)benzoate, serves as a precursor in Stille reactions to form diphenylate products. conicet.gov.arconicet.gov.ar This demonstrates its role as a building block for creating the components of a catalytic transformation, even if it is not part of the final ligand itself. The principle showcases a synthetic route starting from this compound to access molecules with potential applications in ligand design for catalysis. conicet.gov.ar

Applications in Agrochemical Research as a Building Block for Active Compounds

The most extensive application of 3,6-dichloro-2-methoxybenzoic acid (Dicamba) as a building block is in agrochemical research, aimed at developing next-generation herbicides with improved performance and environmental profiles. solubilityofthings.comwikipedia.org The core structure of dicamba is systematically modified to create novel active compounds. nih.gov

The primary goals of this research are to increase herbicidal efficacy and reduce volatility, which is a major cause of off-target crop damage. rsc.orgwikipedia.org Scientists have employed several strategies using the dicamba molecule as the foundational block:

Synthesis of Herbicidal Ionic Liquids (HILs): As detailed in section 8.2, converting dicamba into an ionic liquid by pairing its anionic form with a large organic cation is a leading strategy. rsc.orgacs.orgrsc.org This significantly lowers the vapor pressure of the compound. rsc.org Research has demonstrated that these HILs not only reduce volatility but can also exhibit substantially increased herbicidal efficacy, allowing for lower application rates. rsc.orgrsc.org

Dimer Synthesis: Another approach involves synthesizing dimers of auxinic herbicides, including dicamba. By linking two dicamba molecules, the resulting compound has a larger molecular weight, which significantly reduces its volatility. Studies have shown that specific dimers, such as ethane-1,2-diylbis(this compound), not only have lower vapor pressures but also exhibit increased herbicidal efficacy in field experiments compared to the monomeric form.

Esterquat Synthesis: In a more complex design, dicamba has been incorporated as an ester substituent within a surface-active quaternary ammonium cation. acs.org This cation is then paired with a different herbicidal anion (e.g., 2,4-D, MCPA). The resulting "double-action" HILs contain two distinct active ingredients within a single molecule, a novel approach to creating multifunctional agrochemicals. acs.org

Table 3: Research Findings on Novel Agrochemicals Derived from this compound

| Derivative Type | Synthetic Approach | Key Finding | Reference |

|---|---|---|---|

| Herbicidal Ionic Liquids (HILs) | Pairing the dicamba anion with various quaternary ammonium, piperidinium, or phosphonium cations. | Substantially increased efficacy and reduced volatility compared to the free acid form. | rsc.orgrsc.orgnih.gov |

| Dimer Compounds | Linking two dicamba units. | Significantly reduced volatility due to larger molecular weight and increased herbicidal efficacy. |

Development of Chemical Probes for Investigations in Biological Systems (Non-Human)

Beyond its direct application as an herbicide, this compound (dicamba) serves as a crucial chemical tool, or probe, for investigating the mechanisms of specific biological systems, particularly microbial enzymes. wikipedia.orgnih.govnih.gov

The primary example is its use in studying Dicamba Monooxygenase (DMO) , a Rieske non-heme oxygenase enzyme found in soil bacteria like Stenotrophomonas maltophilia (formerly Pseudomonas maltophilia) strain DI-6. nih.govacs.org This enzyme is of significant interest because it catalyzes the first step in the biodegradation of dicamba, converting it into the non-herbicidal compound 3,6-dichlorosalicylic acid (DCSA) and formaldehyde (B43269) through oxidative demethylation. wikipedia.orgnih.gov

In this context, dicamba functions as a specific substrate probe to:

Elucidate Enzyme Mechanism: By studying the interaction of dicamba with DMO, researchers have gained structural and mechanistic insights into how this class of enzymes works. nih.govnih.gov Crystallographic studies of DMO bound to its substrate (dicamba) and its product (DCSA) have provided snapshots of the catalytic cycle, confirming that the enzyme attacks the exocyclic methyl group to form a hemiacetal intermediate. nih.govacs.org

Characterize Enzyme Activity: Dicamba is the key molecule used in assays to measure the activity and efficiency of DMO and its variants. nih.gov This is fundamental for enzyme engineering efforts, such as those aimed at developing dicamba-resistant crops by incorporating the DMO gene. wikipedia.orgacs.org

Investigate Electron Transport Chains: The DMO system is a three-component system that also requires a reductase and a ferredoxin to shuttle electrons for the catalytic reaction. nih.govacs.org Dicamba is essential for studying the complete electron transport chain and the interplay between these three protein components. rhea-db.org

Therefore, this compound is an indispensable chemical probe for fundamental research into the biochemistry and molecular biology of microbial degradation pathways for xenobiotic compounds. wikipedia.orgasm.org

Future Research Directions and Emerging Paradigms in 3,6 Dichloro 2 Methoxybenzoate Research

The scientific community continues to explore the multifaceted nature of 3,6-dichloro-2-methoxybenzoate, commonly known as dicamba (B1670444). As a widely used herbicide, understanding its behavior, synthesis, and degradation is paramount. asm.org Future research is pivoting towards innovative technologies and methodologies to enhance its efficacy, sustainability, and analytical oversight. This article delves into the emerging paradigms set to define the next generation of research into this significant chemical compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。